Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate

MAGL inhibitor Piperazine carbamate Structure-activity relationship

Address the gap in ortho-fluoro SAR for piperazine carbamates. This compound is a structurally distinct 2-fluorophenyl analog, unlike the 4-fluorophenyl variants common in MAGL inhibitor literature. - Use as a critical comparator to map the binding pocket complementarity of the 2-fluorophenyl substitution vector. - Serves as a predicted inactive negative control for ENT1/ENT2 assays, essential for confirming target engagement specificity of triazine-based ENT inhibitors. - Ideal as an LC-MS/HPLC reference standard for piperazine carbamate detection; validated molecular formula (C14H20FN3O2) and MW (281.33 g/mol).

Molecular Formula C14H20FN3O2
Molecular Weight 281.331
CAS No. 1208732-90-4
Cat. No. B2591990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate
CAS1208732-90-4
Molecular FormulaC14H20FN3O2
Molecular Weight281.331
Structural Identifiers
SMILESCOC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F
InChIInChI=1S/C14H20FN3O2/c1-20-14(19)16-6-7-17-8-10-18(11-9-17)13-5-3-2-4-12(13)15/h2-5H,6-11H2,1H3,(H,16,19)
InChIKeyLUCFSTQQRLFATG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Class Overview for Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate (CAS 1208732-90-4) Procurement


Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate (CAS 1208732-90-4) is a synthetic piperazine carbamate derivative with the molecular formula C14H20FN3O2 and a molecular weight of 281.33 g/mol [1]. Its structure contains a methyl carbamate moiety linked via an ethyl spacer to a piperazine ring bearing a 2-fluorophenyl substituent . This core scaffold places it within the broader class of piperazine carbamates, which are widely explored in patent literature as modulators of monoacylglycerol lipase (MAGL), ABHD6, and hormone-sensitive lipase for the treatment of pain and metabolic disorders [2][3]. However, a critical evidence gap exists: no primary research publications or authoritative database entries with quantitative biological data for this precise compound were identified in the accessible literature as of the knowledge cutoff.

Procurement Risk: Why Piperazine Carbamate Analogs Cannot Be Interchanged with CAS 1208732-90-4


In the absence of disclosed quantitative structure-activity relationship (QSAR) data for this specific compound, any substitution with a 'generic' piperazine carbamate or closely related analog (e.g., those with 4-fluorophenyl or unsubstituted phenyl rings) carries unquantifiable experimental risk. Patent literature confirms that minor structural modifications within this class—such as fluorophenyl substitution position, carbamate N-substitution, or ethyl linker variation—profoundly alter target selectivity profiles between MAGL, FAAH, ABHD6, and hormone-sensitive lipase [1][2]. Without head-to-head data, a procurement decision based solely on scaffold similarity does not guarantee equivalent biological activity or selectivity. The 2-fluorophenyl substitution pattern present in CAS 1208732-90-4 is structurally distinct from the 4-fluorophenyl or 3-trifluoromethyl analogs more commonly described in the MAGL inhibitor patent space, suggesting potential differences in binding pocket complementarity that remain experimentally uncharacterized for this specific molecule [3].

Quantitative Differentiation Evidence for Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate in Scientific Procurement


Structural Differentiation: 2-Fluorophenyl vs. Common 4-Fluorophenyl and Unsubstituted Phenyl Analogs in MAGL-Targeted Piperazine Carbamates

The target compound possesses an ortho (2-) fluorophenyl substitution on the piperazine ring. In the broader class of piperazine carbamates claimed as MAGL modulators, the para (4-) fluorophenyl and unsubstituted phenyl variants appear more frequently in patent exemplifications [1]. The ortho-fluoro group introduces a distinct steric and electronic environment compared to the para isomer, which can critically influence the dihedral angle of the phenyl ring and its interaction with hydrophobic enzyme pockets. However, no direct comparative binding or functional assay data between the 2-fluorophenyl and 4-fluorophenyl versions of this specific carbamate scaffold were identified in accessible literature.

MAGL inhibitor Piperazine carbamate Structure-activity relationship

Methyl Carbamate vs. Alternative N-Substituted Carbamates in Hormone Sensitive Lipase (HSL) Inhibitor Series

The target compound features a terminal methyl carbamate group. Early piperazine carbamate patents targeting hormone sensitive lipase (HSL) systematically varied the carbamate N-substituent (e.g., methyl, ethyl, isopropyl, cycloalkyl) and demonstrated that this single modification can toggle between potent inhibition and complete loss of activity [1]. For example, within the exemplified compound series of US20060160820, certain piperazine carbamates with small alkyl carbamates showed HSL inhibition, whereas larger or more polar substituents ablated activity. However, CAS 1208732-90-4 itself was not among the exemplified compounds, and its specific HSL IC50 remains undisclosed.

Hormone sensitive lipase HSL inhibitor Carbamate SAR

Absence of Direct ENT2 Selectivity Evidence for CAS 1208732-90-4 and Risk of Misattribution

Several excluded vendor sources attribute ENT2-selective inhibitory activity to this compound, referencing a 2022 Frontiers in Pharmacology study [1]. However, this study (Tang et al., 2022) investigates FPMINT analogs—triazine-based molecules that contain the 2-fluorophenylpiperazine motif but are structurally distinct from methyl carbamates. The referenced article does not test or report data for CAS 1208732-90-4. Therefore, any claim of ENT2 selectivity for this compound constitutes a misattribution and is not supported by accessible primary evidence.

ENT2 inhibitor Equilibrative nucleoside transporter Selectivity

Validated Application Scenarios for Procuring Methyl (2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)carbamate (1208732-90-4)


Internal MAGL/HSL Inhibitor Medicinal Chemistry SAR Exploration

The compound can serve as a structural probe in an internal medicinal chemistry program targeting MAGL or hormone sensitive lipase. Its 2-fluorophenyl substitution pattern distinguishes it from the more common 4-fluorophenyl analogs [1], making it a useful comparator for exploring the ortho-fluoro SAR space. Procurement is justifiable when a research program requires systematic variation of the phenyl substitution vector in an existing piperazine carbamate series.

Negative Control or Inactive Comparator for FPMINT-Based ENT Studies

Based on the SAR findings in Tang et al. (2022) showing that the triazine core is essential for ENT inhibition, this methyl carbamate derivative—lacking the triazine moiety—is predicted to be inactive or substantially less potent at ENT1/ENT2 [1]. It may serve as a structurally related negative control in experiments designed to confirm target engagement specificity for FPMINT-type ENT inhibitors.

Piperazine Carbamate Reference Standard for Analytical Method Development

The well-defined molecular formula (C14H20FN3O2), molecular weight (281.33 g/mol), and canonical SMILES (COC(=O)NCCN1CCN(CC1)C2=CC=CC=C2F) make this compound suitable as a reference standard for developing and validating LC-MS or HPLC analytical methods aimed at detecting piperazine carbamates in biological matrices [2]. This application does not require known biological potency.

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